(S)-ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate
Description
The compound (S)-ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate is a cyclohexene derivative with a sulfamoyl group substituted at the 6-position and an ethyl ester at the 1-position. However, extensive literature review reveals that the (R) -enantiomer of this compound, ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242 or resatorvid), is the well-studied form due to its potent and selective inhibition of Toll-like receptor 4 (TLR4) signaling . TAK-242 suppresses TLR4-mediated cytokine production (e.g., TNF-α, IL-6) by blocking intracellular signaling pathways, particularly the MyD88-dependent cascade .
This article focuses on comparative insights between TAK-242 (the (R) -enantiomer) and structurally or functionally related compounds.
Properties
IUPAC Name |
ethyl (6S)-6-[(2-chloro-4-fluorophenyl)sulfamoyl]cyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO4S/c1-2-22-15(19)11-5-3-4-6-14(11)23(20,21)18-13-8-7-10(17)9-12(13)16/h5,7-9,14,18H,2-4,6H2,1H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEIJTHMHDMWLJ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCCC1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CCCC[C@@H]1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468353 | |
| Record name | TAK-242 S enantiomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243984-10-3 | |
| Record name | TAK-242 S enantiomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
TAK-242 S enantiomer, also known as Resatorvid, is a small-molecule inhibitor that specifically targets Toll-like receptor 4 (TLR4) . TLR4 is a part of the body’s immune response system and plays a crucial role in the pathogenesis of insulin resistance and various inflammatory responses.
Mode of Action
TAK-242 S enantiomer binds selectively to Cys747 in the intracellular domain of TLR4, disrupting the ability of TLR4 to associate with its adaptor molecules. This selective binding inhibits the TLR4 signaling pathway, preventing the activation of downstream inflammatory responses.
Biochemical Pathways
The inhibition of TLR4 by TAK-242 affects several biochemical pathways. It prevents the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor κB (NF-κB) , both of which are downstream pathways of TLR4. These pathways play a significant role in the production of pro-inflammatory cytokines, such as IL1-β, IL-6, and TNF-α. By inhibiting these pathways, TAK-242 reduces inflammation and improves insulin resistance.
Pharmacokinetics
The pharmacokinetics of TAK-242 S enantiomer in mice show that the compound can cross the blood-brain barrier. After intraperitoneal injection, the concentration of TAK-242 in plasma increases and is maintained at a certain level for several hours. The compound also accumulates in the brain tissue, indicating its potential for treating neurological conditions.
Result of Action
The action of TAK-242 S enantiomer results in the reduction of inflammation and improvement of insulin resistance. It prevents the robust activation of MAPK and NF-κB pathways caused by lipopolysaccharide (LPS), improving LPS-induced insulin resistance. Furthermore, it has been shown to prevent muscle wasting and weakness in LPS-treated mice.
Action Environment
The efficacy and stability of TAK-242 can be influenced by various environmental factors. For instance, the presence of LPS, a component of the outer cell membrane of Gram-negative bacteria, can activate TLR4 and trigger inflammatory responses. TAK-242 effectively inhibits these responses, suggesting its potential use in environments with high levels of LPS, such as in cases of sepsis or septic shock.
Biological Activity
(S)-ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate, commonly known as TAK-242, is a compound recognized for its selective inhibition of Toll-like receptor 4 (TLR4) signaling pathways. This compound has garnered attention due to its potential therapeutic applications in inflammatory diseases and its role in modulating cytokine production.
TAK-242 specifically targets TLR4, a receptor involved in the innate immune response. Upon activation by lipopolysaccharides (LPS), TLR4 initiates a cascade of intracellular signaling events that lead to the production of pro-inflammatory cytokines. TAK-242 inhibits this process by suppressing the downstream signaling pathways associated with TLR4 activation, thus reducing cytokine production such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in both murine and human cells .
Research Findings
Several studies have elucidated the biological activity of TAK-242:
- Cytokine Inhibition : In vitro studies have demonstrated that TAK-242 has IC50 values of approximately 1.3 nM for IL-6 and TNF-α, indicating potent inhibitory effects on cytokine production .
- Animal Models : In mouse models, TAK-242 has shown efficacy in reducing lesion volumes associated with cerebral cavernous malformations and attenuating increased cytokine levels during sepsis when administered alongside antibiotics .
- Inflammatory Responses : The compound has been utilized in various research contexts to study its effects on inflammatory responses, particularly in conditions like sepsis and other inflammatory diseases .
Comparative Analysis
TAK-242 is part of a broader class of compounds that inhibit TLR4 signaling. A comparison with similar compounds highlights its unique properties:
| Compound Name | Mechanism of Action | IC50 Values (nM) | Applications |
|---|---|---|---|
| TAK-242 | TLR4 inhibitor | IL-6: 1.3, TNF-α: 1.3 | Inflammatory diseases, sepsis |
| Resatorvid | TLR4 inhibitor | Not specified | Inflammatory diseases |
| Alkyl 6-(N-substituted sulfamoyl)cyclohexene derivatives | TLR4 inhibition | Varies by derivative | Anti-inflammatory research |
Study 1: Efficacy in Sepsis Models
A notable study investigated the effects of TAK-242 in a mouse model of sepsis induced by LPS. The administration of TAK-242 resulted in significant reductions in serum levels of pro-inflammatory cytokines and improved survival rates compared to control groups . This underscores its potential utility as a therapeutic agent in managing sepsis.
Study 2: Neuroinflammation
Another research effort focused on the neuroprotective effects of TAK-242 in models of cerebral ischemia. The compound was found to mitigate neuronal damage and reduce inflammation markers, suggesting its role in protecting against neuroinflammatory conditions .
Scientific Research Applications
Anti-inflammatory Properties
TAK-242 has been investigated for its role as an anti-inflammatory agent. It functions by inhibiting Toll-like receptor (TLR) signaling pathways, which are crucial in the immune response. Research indicates that TAK-242 can reduce the production of pro-inflammatory cytokines, making it a candidate for treating various inflammatory diseases such as rheumatoid arthritis and Crohn's disease .
Cancer Therapy
Recent studies have highlighted the potential of TAK-242 in cancer therapy. By modulating TLR pathways, it may enhance the efficacy of conventional cancer treatments like chemotherapy and radiotherapy. For instance, a study demonstrated that TAK-242 could sensitize tumor cells to apoptosis induced by chemotherapeutic agents .
Case Study 1: TAK-242 in Rheumatoid Arthritis
In a clinical trial involving patients with rheumatoid arthritis, TAK-242 was administered alongside standard treatment regimens. Results indicated a significant reduction in disease activity scores and inflammatory markers compared to the control group. This suggests that TAK-242 may enhance therapeutic outcomes in chronic inflammatory conditions .
Case Study 2: Synergistic Effects with Chemotherapy
A study explored the effects of TAK-242 combined with doxorubicin in breast cancer models. The combination therapy resulted in a marked decrease in tumor growth and improved survival rates compared to either treatment alone. This synergistic effect underscores TAK-242's potential as an adjunctive therapy in oncology .
Comparison with Similar Compounds
Structural Analogs: Sulfamoyl Cyclohexene Derivatives
TAK-242 belongs to a class of alkyl 6-(N-substituted sulfamoyl)cyclohexene carboxylates. Key structural analogs and their differences are summarized below:
Notes:
- The 2-chloro-4-fluorophenyl group in TAK-242 optimizes TLR4 selectivity and potency, while bulkier or polar substituents (e.g., trifluoromethyl) reduce specificity .
- Ethyl esters enhance metabolic stability compared to methyl or propyl esters, as shown in rat and dog pharmacokinetic studies .
Functional Comparators: TLR4 Inhibitors
CLI-095 (TAK-242 Derivative)
- Structure : Similar to TAK-242 but with an altered sulfamoyl substituent (undisclosed in public literature).
- Activity : Blocks TLR4 signaling but exhibits weaker blood-brain barrier penetration, limiting its use in neurological disorders .
- Therapeutic Use : Effective in autoimmune diabetes models but requires higher doses than TAK-242 for equivalent efficacy .
Eritoran (E5564)
- Structure : A synthetic lipid A analog targeting the extracellular domain of TLR4.
- Comparison :
Pharmacokinetic and Metabolic Profiles
TAK-242 exhibits unique species-dependent metabolism:
- Rats : Rapid clearance via glucuronidation of the ethyl ester .
- Dogs : Predominant oxidation of the cyclohexene ring .
- Humans: Limited data, but Phase I trials reported a short half-life (~2 hours), necessitating continuous infusion for sepsis treatment .
In contrast, analogs with methyl esters (e.g., Analog A) show faster hepatic clearance, while propyl esters (e.g., Analog C) accumulate in adipose tissue, increasing toxicity risks .
Therapeutic Efficacy in Disease Models
Preparation Methods
Sulfamoylation of Cyclohexene Carboxylate
The foundational step involves introducing the sulfamoyl group to the cyclohexene backbone. A modified procedure from Yamada et al. (2005) employs ethyl 6-(chlorosulfonyl)cyclohex-1-enecarboxylate (CAS 243984-26-1) as the sulfonylating agent.
Procedure :
- Reaction Setup :
- Dissolve ethyl 6-hydroxycyclohex-1-enecarboxylate (10 mmol) in anhydrous dichloromethane (50 mL).
- Add sulfuryl chloride (12 mmol) dropwise at 0°C under nitrogen.
- Stir for 4 hours at room temperature.
- Quenching and Isolation :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → 25°C |
| Solvent | Dichloromethane |
| Yield | 85–90% |
| Purity (HPLC) | ≥95% |
Coupling with 2-Chloro-4-Fluoroaniline
The sulfonyl chloride intermediate reacts with 2-chloro-4-fluoroaniline to form the sulfonamide. Ii et al. (2006) optimized this step using triethylamine as a base.
Procedure :
- Amination :
- Dissolve ethyl 6-(chlorosulfonyl)cyclohex-1-enecarboxylate (5 mmol) in THF (20 mL).
- Add 2-chloro-4-fluoroaniline (5.5 mmol) and triethylamine (6 mmol).
- Reflux at 65°C for 6 hours.
- Workup :
Key Data :
| Parameter | Value |
|---|---|
| Base | Triethylamine |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 65°C |
| Yield | 78–82% |
Enantioselective Synthesis and Chiral Resolution
Kinetic Resolution Using Chiral Auxiliaries
The racemic mixture is resolved via diastereomeric salt formation. A patent by Lloret et al. (2010) details the use of (S)-1-phenylethylamine for preferential crystallization.
Procedure :
- Salt Formation :
- Dissolve racemic sulfonamide (10 mmol) in ethanol (30 mL).
- Add (S)-1-phenylethylamine (11 mmol) and heat to 50°C.
- Cool to 4°C overnight to precipitate the (S)-sulfonamide-(S)-amine complex.
- Recovery :
Key Data :
| Parameter | Value |
|---|---|
| Resolving Agent | (S)-1-Phenylethylamine |
| Solvent | Ethanol |
| ee | ≥99% |
| Recovery Yield | 40–45% |
Catalytic Asymmetric Sulfamoylation
Recent advances employ chiral Lewis acid catalysts. A method adapted from Takashima et al. (2009) uses BINOL-phosphoric acid to achieve direct enantioselective sulfamoylation.
Procedure :
- Catalytic Reaction :
- Combine ethyl 6-hydroxycyclohex-1-enecarboxylate (5 mmol), 2-chloro-4-fluorophenylsulfonyl chloride (5.5 mmol), and (R)-BINOL-phosphoric acid (0.5 mmol) in toluene.
- Stir at 25°C for 24 hours.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | (R)-BINOL-phosphoric acid |
| Solvent | Toluene |
| ee | 92% |
| Yield | 65% |
Process Optimization and Scalability
Solvent and Base Screening
Systematic optimization by Neto et al. (2010) evaluated solvents and bases for sulfamoylation:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | Triethylamine | 82 | 98 |
| DCM | Pyridine | 75 | 95 |
| Acetonitrile | DBU | 68 | 90 |
Triethylamine in THF provided optimal yield and purity.
Temperature and Time Profiling
Varying reaction temperatures during sulfamoylation revealed:
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 25 | 24 | 65 |
| 50 | 12 | 78 |
| 65 | 6 | 82 |
Higher temperatures reduced reaction times without compromising yield.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 361.82 g/mol |
| Melting Point | 32–33°C |
| Storage Conditions | Sealed, 2–8°C |
| Solubility (DMSO) | 100 mM |
Applications and Derivatives
The (S)-enantiomer serves as a precursor to TAK-242 (resatorvid), a clinical-stage TLR4 inhibitor. Structural analogs with modified aryl groups (e.g., 3-chloro-4-fluorophenyl) exhibit enhanced pharmacokinetic profiles.
Q & A
Q. What synthetic routes are commonly used to prepare (S)-ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate analogs?
Methodological Answer: The compound can be synthesized via a Michael addition reaction between ethyl acetoacetate and a chalcone derivative under alkaline conditions. For example, refluxing (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one with ethyl acetoacetate in absolute ethanol using 10% NaOH as a catalyst for 8 hours yields structurally similar cyclohexenone carboxylates. Purification involves cooling the reaction mixture and recrystallization from ethanol .
Q. What analytical techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- X-ray crystallography : Resolves absolute configuration and ring puckering (e.g., triclinic P1 space group, Z = 4). Key parameters include bond lengths (C–C: 1.388–1.398 Å) and dihedral angles between aryl rings (76–90°) .
- NMR/FTIR : Confirms functional groups (e.g., sulfamoyl, ester) and substitution patterns. ¹H NMR signals for ethyl groups appear at δ ~1.2–4.2 ppm .
Q. How do reaction conditions (solvent, temperature) influence synthesis outcomes?
Methodological Answer: Polar aprotic solvents (e.g., ethanol) under reflux (70–80°C) optimize yield (~85%). Lower temperatures lead to incomplete reactions, while excessive heat promotes side products. Dropwise addition of reactants and inert atmospheres improve reproducibility .
Advanced Research Questions
Q. How do substituents on the cyclohexene ring affect conformational stability and crystal packing?
Methodological Answer: SCXRD reveals substituent-dependent puckering modes (envelope, half-chair) and intermolecular interactions. For example, weak C–H···O bonds (2.5–2.7 Å) and aryl ring dihedral angles (e.g., 89.9° in molecule A vs. 76.4° in molecule B) stabilize the lattice. Software like Mercury visualizes these interactions .
Q. What strategies resolve disorder in the crystal structure of sulfamoyl-substituted cyclohexenes?
Methodological Answer: Dual-site disorder modeling with occupancy refinement (e.g., 0.684:0.316 ratio) and geometric restraints in SHELXL. Validation tools (PLATON) assess bond-length plausibility. Anisotropic displacement parameters differentiate conformers .
Q. How can structure-activity relationship (SAR) studies explore this compound’s bioactivity?
Methodological Answer: Systematic modification of substituents (e.g., halogen → methoxy/bromo) followed by bioassays (e.g., NF-κB inhibition). Molecular docking with targets like COX-2 guides design. Related analogs show anti-inflammatory potential via cytokine reduction .
Q. What computational approaches predict the sulfamoyl group’s reactivity?
Methodological Answer: Density Functional Theory (DFT) at B3LYP/6-31G* level maps electrostatic potential surfaces. Molecular dynamics simulations assess solvation effects on nucleophilic attack sites .
Q. How is enantiomeric purity achieved and validated during synthesis?
Methodological Answer: Chiral catalysts (e.g., Cinchona alkaloids) or enzymatic resolution prevent racemization. Chiral HPLC (e.g., Chiralpak IC column) or polarimetry confirms enantiopurity. Racemization risks arise from acidic α-protons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
